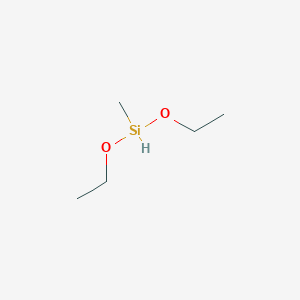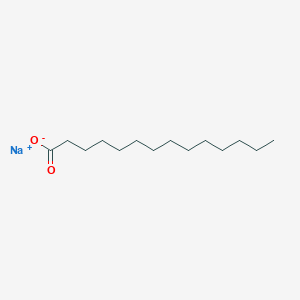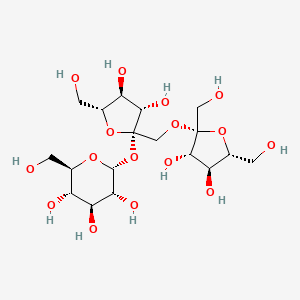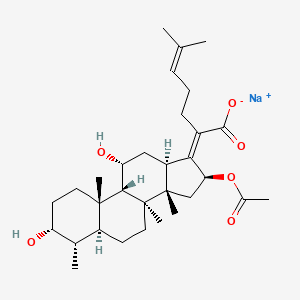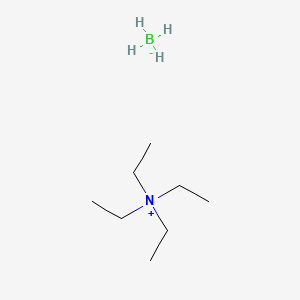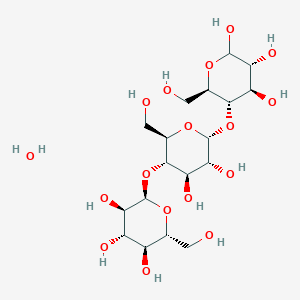
Maltotriose hydrate
Overview
Description
Maltotriose hydrate is an oligosaccharide with α-1,4 glycoside linkage . It does not possess any ionic groups, hence it is suitable for examining the interaction between molecular motion and water molecules . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Maltotriose has been used as a carbohydrate standard to determine the carbohydrate composition of the wort by high-performance liquid chromatography paired with refractive index detection (HPLC-RID) as an acceptor substrate to determine the transglycosylation activity of amylomaltase .Molecular Structure Analysis
The molecular formula of this compound is C18H32O16 . The molecular weight is 504.44 (anhydrous basis) .Chemical Reactions Analysis
The creation of both maltotriose and maltose during the process is due to the random manner in which alpha amylase hydrolyses α-1,4 glycosidic bonds .Physical and Chemical Properties Analysis
This compound is in the form of crystals . Its optical activity is [α]24/D +162°, c = 2 in H2O . The melting point is 132-135 °C (lit.) .Scientific Research Applications
1. Thermal Properties and Solution Behavior
Maltotriose hydrate's thermal properties and its behavior in solutions are significant in various scientific fields. The heat capacities of maltotriose have been determined both in solid state and dilute aqueous solution, providing essential data for understanding its thermal behavior (Briggner & Wadsö, 1990). Furthermore, the dielectric relaxation of maltotriose solutions indicates complex molecular motions, crucial for applications in materials science and food technology (Yoshiba & Soga, 2017).
2. Biological and Brewing Applications
Maltotriose is vital in brewing, where its efficient fermentation is crucial for beer quality. Genes like MTT1 in lager yeast strains are responsible for maltotriose transport and directly impact the brewing process (Dietvorst, Londesborough, & Steensma, 2005). Another study highlights the role of the α-glucoside transporter family in maltotriose utilization by industrial Saccharomyces strains, emphasizing its importance in starch hydrolysate-based industries (Salema-Oom, Pinto, Gonçalves, & Spencer‐Martins, 2005).
3. Structure and Hydration Studies
Research on the structure and hydration of maltotriose provides insights into its interactions with water molecules. This is crucial for understanding its behavior in various applications, from food science to pharmaceuticals (Hansen et al., 2008).
4. Fermentation and Sugar Transport
Studies on maltotriose transport and utilization by yeasts reveal crucial aspects of its role in fermentation processes. The specific transport kinetics of maltotriose in various strains of Saccharomyces cerevisiae have implications for brewing and biofuel production (Day, Rogers, Dawes, & Higgins, 2002).
5. Maltotriose in Hydrolysis and Crystallization Studies
The hydrolysis of pullulan by pullulanase to produce maltotriose demonstrates the potential for industrial production of this trisaccharide (Wu & Chen, 2014). Additionally, research on the crystallization conditions of disaccharides, including maltotriose, provides valuable data for applications in food science and material engineering (Gharsallaoui, Rogé, & Mathlouthi, 2008).
Mechanism of Action
Future Directions
Maltotriose hydrate can be used for sensitive analysis of simple sugars . It can also be used to study heat capacities for sugars and sugar alcohols in dilute aqueous solution by calorimetry . It can serve as an internal standard in the analysis of sugar levels, during the fermentation process in wort samples using HPLC and spectrophotometry .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-HNNWOXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584977 | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-63-3, 207511-08-8 | |
| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





